4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate
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Overview
Description
4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate involves multiple steps, including electrophilic aromatic substitution, Friedel-Crafts acylation, and nucleophilic substitution . The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include halogens, strong acids, bases, and metal catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe or marker in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals .
Mechanism of Action
The mechanism of action of 4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A similar compound known for its use as a serine protease inhibitor.
N-bromosuccinimide: Used in free radical bromination reactions.
Uniqueness
4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate is unique due to its complex structure and the combination of multiple functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
70714-82-8 |
---|---|
Molecular Formula |
C37H36N2O7S2 |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H29N2O4S.C7H8O3S/c1-5-32-26-18-16-23(37(34,35)22-14-10-7-11-15-22)20-25(26)30(2,3)27(32)19-17-24-28(31(4)36-29(24)33)21-12-8-6-9-13-21;1-6-2-4-7(5-3-6)11(8,9)10/h6-20H,5H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
CQFDBBTZXKBNIX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)(C)C)C=CC4=C(N(OC4=O)C)C5=CC=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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